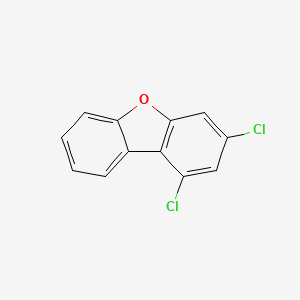
1,3-Dichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichlorodibenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C12H6Cl2O and its molecular weight is 237.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Research
Toxicological Studies
1,3-Dichlorodibenzofuran is part of the broader category of chlorinated dibenzofurans, which are known for their environmental persistence and potential health risks. Research indicates that these compounds can bioaccumulate in the food chain and pose risks to both human health and ecosystems. For instance, studies have shown that exposure to chlorinated dibenzofurans can lead to adverse effects on liver function and immune response in laboratory animals .
Risk Assessment
Environmental risk assessments have been conducted to evaluate the impact of this compound on public health. These assessments typically focus on exposure pathways, such as ingestion through contaminated food or inhalation of polluted air. The findings suggest that continuous exposure to low levels of this compound may increase the risk of developing chronic health conditions, including cancer .
Medicinal Chemistry
Aryl Hydrocarbon Receptor Modulation
Recent studies have explored the role of this compound as a modulator of the aryl hydrocarbon receptor (AhR). This receptor is implicated in various biological processes, including cell proliferation and differentiation. Research has indicated that compounds like this compound can influence AhR activity, potentially leading to therapeutic applications in cancer treatment. Specifically, it has been observed that certain derivatives can inhibit the growth of estrogen receptor-negative breast cancer cell lines by modulating AhR pathways .
Case Studies
Case Study: Toxicity Assessment in Animals
A significant body of research has focused on the toxicity of chlorinated dibenzofurans in animal models. For instance, a study assessing the effects of this compound on rats revealed that exposure led to increased liver weights and histopathological changes indicative of liver damage . These findings underscore the importance of monitoring environmental levels of this compound to mitigate potential health risks.
Case Study: Human Health Impact Studies
Epidemiological studies have linked exposure to chlorinated dibenzofurans with various health outcomes in occupational settings. Workers exposed to these compounds showed higher incidences of respiratory issues and other systemic effects compared to unexposed cohorts. Such studies highlight the need for stringent regulations regarding industrial emissions and waste management practices involving chlorinated compounds .
Data Tables
Analyse Chemischer Reaktionen
Electrophilic Substitution Reactions
The electron-deficient aromatic system undergoes regioselective electrophilic attacks, with reactivity modulated by chlorine substituents:
Halogenation
-
Chlorination : Further chlorination occurs at the 6- and 8-positions due to steric and electronic effects, yielding tetra- and penta-chlorinated derivatives .
-
Bromination : Bromine substitutes preferentially at the 4-position in the presence of FeBr₃ .
Friedel-Crafts Acylation
Reaction with succinic anhydride and AlCl₃ forms acylated products, though yields are low (<15%) due to steric hindrance .
Thermal Decomposition
Pyrolysis studies reveal two primary degradation pathways:
| Temperature Range | Dominant Pathway | Products |
|---|---|---|
| 300–450°C | Homolytic C–Cl bond cleavage | Benzofuran + HCl |
| >500°C | Ring-opening fragmentation | CO, C₆H₅Cl, and chlorinated PAHs |
-
Activation energy for C–Cl bond rupture: ≈65 kcal/mol (DFT calculations) .
-
Co-presence of chlorophenols accelerates decomposition via radical chain mechanisms .
Photochemical Reactivity
UV irradiation (λ = 254–300 nm) induces:
-
Dechlorination : Sequential loss of Cl atoms, forming monochlorodibenzofuran (t₁/₂ = 4.2 hrs in aqueous phase) .
-
Hydroxylation : OH radical attack at the 6-position generates 6-hydroxy-3,4-dichlorodibenzofuran, a potential endocrine disruptor.
Biological Interactions
While not a direct chemical reaction, metabolic pathways involve:
-
Ah Receptor Binding : Forms stable complexes with aryl hydrocarbon receptors (Kd ≈ 1.8 nM), inducing CYP1A1/1B1 enzymes .
-
Oxidative Metabolism : Liver microsomes convert 15–20% to 3-chloro-1-hydroxy-dibenzofuran via cytochrome P450 .
Environmental Fate
Eigenschaften
CAS-Nummer |
43047-99-0 |
|---|---|
Molekularformel |
C12H6Cl2O |
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
1,3-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6H |
InChI-Schlüssel |
VKIBKEFGJSPRJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Cl)Cl |
Key on ui other cas no. |
94538-00-8 |
Synonyme |
1,3-dichlorodibenzofuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















